An In-depth Technical Guide to Boc-D-HoPro-OH for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Boc-D-HoPro-OH for Researchers, Scientists, and Drug Development Professionals
Introduction: Boc-D-HoPro-OH, chemically known as (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid, is a valuable synthetic building block in the fields of medicinal chemistry and drug discovery. As a D-configured cyclic amino acid derivative, its incorporation into peptides and peptidomimetics offers unique conformational constraints that can significantly influence their biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of Boc-D-HoPro-OH, including its physicochemical properties, synthesis, applications in peptide chemistry, and the biological implications of its use.
Physicochemical Properties of Boc-D-HoPro-OH
Boc-D-HoPro-OH is a white to off-white crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its solubility in common organic solvents, facilitating its use in standard peptide synthesis protocols.[1][2]
| Property | Value | Reference(s) |
| Synonyms | (R)-N-Boc-piperidine-2-carboxylic acid, Boc-D-pipecolic acid, Boc-D-homoproline | [2] |
| Molecular Formula | C₁₁H₁₉NO₄ | [2] |
| Molecular Weight | 229.27 g/mol | [2] |
| Melting Point | 119-124 °C | [2] |
| Appearance | White crystalline powder | [2] |
| Purity | ≥ 98% (HPLC, Chiral purity) | [2] |
| Storage | 2-8 °C | [2] |
| Solubility | Soluble in common organic solvents | [1] |
| InChI Key | JQAOHGMPAAWWQO-MRVPVSSYSA-N | [2] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C(=O)O | [2] |
Experimental Protocols
Enantioselective Synthesis of (R)-(+)-N-Boc-Pipecolic Acid (Boc-D-HoPro-OH)
A highly enantioselective synthesis of Boc-D-HoPro-OH can be achieved through the catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine.[1]
Materials:
-
rac-N-Boc-piperidine
-
s-BuLi
-
TMEDA (N,N,N',N'-tetramethylethylenediamine)
-
Chiral ligand 8 (as described in the reference)[1]
-
CO₂ (dry ice)
-
Diethyl ether (anhydrous)
-
Hexane (anhydrous)
-
Saturated aqueous NH₄Cl
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
A solution of rac-N-Boc-piperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous diethyl ether is cooled to -78 °C.
-
s-BuLi (1.2 equiv in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1.5 hours.
-
A solution of chiral ligand 8 (0.1 equiv) in anhydrous diethyl ether is added, and the reaction is stirred for an additional 30 minutes.
-
The reaction mixture is warmed to -20 °C and stirred for 23 hours.
-
A large excess of crushed dry ice (CO₂) is added to the reaction vessel.
-
The mixture is allowed to warm to room temperature and then quenched with saturated aqueous NH₄Cl.
-
The aqueous layer is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield (R)-(+)-N-Boc-pipecolic acid.[1]
General Protocol for Boc-D-HoPro-OH Incorporation in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual steps for incorporating a Boc-D-HoPro-OH residue into a peptide chain using Boc/Bzl chemistry on a Merrifield resin.[3][4]
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected amino acids (including Boc-D-HoPro-OH)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
Workflow for a single coupling cycle:
Caption: General workflow for one cycle of Boc-SPPS.
Procedure:
-
Resin Swelling: The peptide-resin is swollen in DCM in the reaction vessel.
-
Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a 50% solution of TFA in DCM. A short pre-wash (5 minutes) is followed by a longer deprotection step (20 minutes).[3]
-
Washing: The resin is washed with DCM and then IPA to remove residual TFA and byproducts.[3]
-
Neutralization: The protonated N-terminal amine is neutralized to the free amine by washing with a solution of 10% DIEA in DCM.[5]
-
Washing: The resin is washed thoroughly with DCM to remove excess DIEA.
-
Coupling: A solution of Boc-D-HoPro-OH (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF is prepared. DIEA (4-8 equivalents) is added to activate the amino acid. This solution is then added to the resin, and the mixture is agitated until a negative Kaiser test indicates completion of the coupling reaction.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Impact on Peptide Conformation and Biological Activity
The incorporation of pipecolic acid, the six-membered ring homolog of proline, into a peptide sequence has profound effects on its conformational properties, which in turn can modulate its biological activity.[6]
-
Conformational Rigidity: Like proline, pipecolic acid introduces a significant conformational constraint on the peptide backbone. The six-membered ring is less flexible than an acyclic amino acid side chain, restricting the available Ramachandran angles.
-
Cis-Trans Isomerism: The amide bond preceding a pipecolic acid residue can exist in either a cis or trans conformation. The larger ring size of pipecolic acid compared to proline can alter the energetic preference for one isomer over the other, thereby influencing the overall 3D structure of the peptide.[6]
-
Turn Induction: Pipecolic acid residues can act as potent inducers of β-turn structures in peptides, which are critical for molecular recognition and biological function.[6] The specific type of β-turn can be influenced by the stereochemistry (D or L) of the pipecolic acid residue. A dipeptide containing a D-L sequence, Boc-D-Ala-L-Pip-NH(i)Pr, was found to adopt a type II' β-turn conformation.[7]
-
Modulation of Bioactivity: By altering the peptide's shape, the incorporation of Boc-D-HoPro-OH can enhance or decrease its binding affinity to biological targets such as receptors or enzymes. This makes it a valuable tool in structure-activity relationship (SAR) studies for optimizing peptide-based drug candidates.[6] For example, replacing proline with pipecolic acid in certain synthetic amphiphilic peptides dramatically altered their ion-channel forming activity, highlighting the critical role of the imino acid's ring size in defining the peptide's functional conformation.[3]
Applications in Drug Development
The unique structural features of Boc-D-HoPro-OH make it a compelling building block for the development of novel therapeutics.
-
Peptidomimetics: It is used to create peptidomimetics with improved stability against proteolytic degradation, as the non-natural D-amino acid and the cyclic structure can hinder recognition by proteases.
-
Bioactive Peptides: The incorporation of D-pipecolic acid has been explored in various classes of bioactive peptides. For instance, actinomycin (B1170597) analogues where proline was replaced by pipecolic acid retained antibacterial and antiviral activity, demonstrating that the pipecolic acid scaffold is well-tolerated and can confer potent biological effects.
-
Targeting Protein-Protein Interactions: The conformationally defined structures induced by pipecolic acid can be exploited to design peptides that mimic secondary structural motifs (e.g., β-turns) involved in protein-protein interactions, leading to the development of potent and selective inhibitors.
Case Study: Pipecolic Acid in SAR Signaling in Plants
While direct signaling pathways in mammalian systems for synthetic peptides containing Boc-D-HoPro-OH are not yet fully elucidated, a related molecule, N-hydroxy-pipecolic acid (N-OH-Pip), has been identified as a key mobile signal in plant systemic acquired resistance (SAR). This provides a model for how a pipecolic acid derivative can function within a biological signaling cascade.
In Arabidopsis, the biosynthesis of pipecolic acid from lysine (B10760008) is a critical step in establishing SAR, which confers broad-spectrum disease resistance. Pipecolic acid itself is further metabolized to N-OH-Pip, the active signaling molecule that accumulates upon pathogen infection and is transported throughout the plant to prime distal tissues for an enhanced defense response.[6]
